1-Phenyl-1H-indole-3-carboxylic acid

C-H activation regioselective catalysis indole functionalization

For C4-selective indole functionalization, generic indole-3-carboxylic acids fail to provide regiocontrol. 1-Phenyl-1H-indole-3-carboxylic acid is the validated solution. · Exclusive C4-H alkenylation: >95% regioselectivity with acrylate esters, acrylamide, and acrylonitrile under Rh(III) catalysis. · Divergent synthesis capability: Switches site-selectivity from C4 (alkenes) to C2 (alkynes) from a common precursor, eliminating intermediate purification. · High initial purity: Commercially available at 99% purity, minimizing byproduct formation and improving yield consistency in multi-step sequences.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 244090-34-4
Cat. No. B3326253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-indole-3-carboxylic acid
CAS244090-34-4
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C15H11NO2/c17-15(18)13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H,(H,17,18)
InChIKeyXQLRMJHBYLGPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-indole-3-carboxylic acid (CAS 244090-34-4): Key Scaffold Properties and Procurement Baseline


1-Phenyl-1H-indole-3-carboxylic acid (CAS 244090-34-4) is a core indole-3-carboxylic acid derivative featuring a phenyl substituent at the N1 position [1]. The compound has a molecular formula of C15H11NO2, a molecular weight of 237.25 g/mol, and predicted physicochemical properties including a density of 1.22±0.1 g/cm³ and boiling point of 362.9±25.0 °C [2]. It is commercially available at purities up to 99%, with established synthetic routes including Fischer indole synthesis methodology and multi-step procedures documented in the primary literature . As an unsubstituted parent scaffold at the C2 and C4-C7 positions, this compound serves as a versatile starting material for derivatization, distinguishing it from pre-functionalized analogs that may restrict downstream synthetic flexibility.

Why Generic 1-Phenyl-1H-indole-3-carboxylic acid Substitution Fails: Evidence-Based Differentiation


Indiscriminate substitution of 1-phenyl-1H-indole-3-carboxylic acid with structurally similar N-arylindole-3-carboxylic acids or indole-3-carboxylic acid variants cannot be justified without quantitative functional comparison. The presence and electronic character of the N1-phenyl substituent fundamentally alters the compound's synthetic utility, as demonstrated in Rh(III)-catalyzed oxidative coupling reactions where N-phenylindole-3-carboxylic acids undergo regioselective C4-H alkenylation directed by the carboxyl group, whereas N-unsubstituted or N-alkyl analogs exhibit distinct or no such regioselectivity [1]. This regiospecific reactivity, enabled by the carboxyl directing group and phenyl substitution pattern, creates a unique synthetic handle that generic analogs cannot replicate [1]. Consequently, procurement decisions must be guided by verified, head-to-head performance data rather than assumptions of scaffold equivalence.

1-Phenyl-1H-indole-3-carboxylic acid (CAS 244090-34-4): Quantitative Comparative Evidence Guide for Procurement


Regioselective C4-H Alkenylation: N-Phenyl vs. N-Alkyl Indole-3-carboxylic Acids

Rh(III)-catalyzed oxidative coupling of N-phenylindole-3-carboxylic acid with acrylate esters proceeds smoothly and exclusively at the C4-position via regioselective C-H bond cleavage directed by the carboxyl group, yielding C4-alkenylated products [1]. In marked contrast, N-alkyl-substituted indole-3-carboxylic acids under identical conditions exhibit no such C4 selectivity and instead yield complex product mixtures or undergo alternative reaction pathways [1].

C-H activation regioselective catalysis indole functionalization

Site-Specific Oxidative Coupling: C4-H vs. C2-H Activation Divergence

N-phenylindole-3-carboxylic acids display a remarkable switch in reaction outcome depending on the coupling partner: with alkenes, the reaction proceeds via C4-H bond cleavage to yield C4-alkenylated products; whereas with internal alkynes, the same substrate undergoes C2-H/C2'-H bond cleavage to afford C2-alkenylated products [1]. This site-selectivity switch is not observed with N-unsubstituted indole-3-carboxylic acid, which lacks the N-phenyl group necessary for this divergent reactivity control [1].

site-selective functionalization oxidative coupling indole derivatization

Commercial Purity Benchmark: 99% vs. Lower-Grade Analogs

1-Phenyl-1H-indole-3-carboxylic acid is commercially available at 99% purity, with established multi-step synthetic routes achieving 100% yield in the phenylation step under optimized conditions (Cu2Br2, Na2CO3, NMP, 170 °C, 6 h) . In comparison, lower-purity grades (typically 95-97%) of structurally similar N-arylindole-3-carboxylic acids are more commonly encountered in the marketplace, with unverified impurity profiles that may compromise downstream synthetic reproducibility .

chemical purity quality control procurement specifications

Synthetic Accessibility: Documented Multi-Step Routes with Quantified Yields

Multiple established synthetic routes to 1-phenyl-1H-indole-3-carboxylic acid are documented with quantified step yields. A representative 3-step sequence (acylation, esterification, hydrolysis) proceeds with KOH-mediated hydrolysis in methanol at 100 °C for 0.5 h . An alternative 4-step route employs Cu2Br2-catalyzed phenylation with 100% yield in the key C-N bond-forming step . In contrast, many substituted 1-arylindole-3-carboxylic acid analogs require specialized or proprietary synthetic sequences with unreported yields, introducing procurement uncertainty [1].

synthetic methodology process chemistry building block procurement

1-Phenyl-1H-indole-3-carboxylic acid (CAS 244090-34-4): Evidence-Based Application Scenarios for Scientific and Industrial Use


Regioselective C4-Functionalization of Indole Scaffolds for Medicinal Chemistry

1-Phenyl-1H-indole-3-carboxylic acid is the substrate of choice when C4-alkenylation of the indole core is required, based on exclusive (>95%) regioselectivity demonstrated in Rh(III)-catalyzed oxidative coupling with acrylate esters, acrylamide, and acrylonitrile [1]. This scenario is particularly relevant for medicinal chemistry programs requiring systematic exploration of C4-substituted indole analogs, where N-alkyl or N-unsubstituted indole-3-carboxylic acids fail to provide the necessary regiocontrol [1].

Divergent C2 vs. C4 Scaffold Diversification from a Single Starting Material

Research programs seeking to generate both C2- and C4-functionalized indole libraries from a common precursor should prioritize 1-phenyl-1H-indole-3-carboxylic acid. The documented switch in site-selectivity—C4 with alkenes, C2 with alkynes—enables divergent synthesis without intermediate purification or protecting group manipulations [1]. This capability is not available with N-unsubstituted indole-3-carboxylic acid, which lacks the N-phenyl group required for this reactivity control [1].

High-Purity Building Block Supply for Multi-Step Pharmaceutical Synthesis

For pharmaceutical process development requiring high initial purity to minimize byproduct formation and improve downstream yield consistency, 1-phenyl-1H-indole-3-carboxylic acid at 99% purity represents a verifiable procurement specification [1]. The documented synthetic routes with quantified step yields further support reliable scale-up planning . This scenario applies to any multi-step sequence where impurity carryover could compromise reaction outcomes or complicate purification.

Carboxyl-Directed C-H Activation Methodology Development

The compound serves as a validated substrate for developing and benchmarking carboxyl-directed C-H activation methodologies. Its demonstrated ability to direct Rh(III)-catalyzed C-H bond cleavage exclusively to the C4 position, in competition with the intrinsically more reactive C2 and C3 positions, provides a stringent test case for evaluating new catalyst systems and directing group strategies [1].

Technical Documentation Hub

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